Type II PAM Effect on Maximal Response
JNJ-39393406 (953428-73-4) acts as a Type II PAM of the α7 nicotinic acetylcholine receptor (nAChR). It demonstrates a profound quantitative effect on receptor function, increasing the maximum agonist response 17–20-fold compared to the agonist alone [1]. In contrast, Type I α7 PAMs, such as NS1738, do not increase the maximal agonist response (E_max) and instead only enhance agonist potency (decrease EC50) [1].
| Evidence Dimension | Increase in maximal agonist (nicotine) response (E_max) |
|---|---|
| Target Compound Data | 17-20 fold increase |
| Comparator Or Baseline | Type I PAM (e.g., NS1738): No change in E_max |
| Quantified Difference | 17-20 fold increase vs. no change |
| Conditions | Recombinant human α7 nAChRs expressed in mammalian cells |
Why This Matters
This quantification confirms the compound's Type II PAM classification, which is a functionally distinct mechanism from Type I PAMs and critical for experimental designs requiring increased maximal signaling output rather than just potency shifts.
- [1] Winterer, G., et al. (2013). Allosteric alpha-7 nicotinic receptor modulation and P50 sensory gating in schizophrenia: a proof-of-mechanism study. Neuropharmacology, 64, 197-204. View Source
